Home > Products > Screening Compounds P132690 > Fondaparinux (sodium)
Fondaparinux (sodium) -

Fondaparinux (sodium)

Catalog Number: EVT-10960774
CAS Number:
Molecular Formula: C31H43N3Na10O49S8
Molecular Weight: 1728.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Synthetic pentasaccharide that mediates the interaction of HEPARIN with ANTITHROMBINS and inhibits FACTOR Xa; it is used for prevention of VENOUS THROMBOEMBOLISM after surgery.
See also: Fondaparinux Sodium (preferred); Fondaparinux (has active moiety).
Source and Classification

Fondaparinux sodium is classified as a low molecular weight heparin derivative. It is synthesized chemically, which allows for precise control over its structure and function compared to naturally derived heparins. Its synthesis involves complex chemical processes that yield a compound with high specificity for its target, Factor Xa, making it an effective anticoagulant .

Synthesis Analysis

Methods and Technical Details

The synthesis of fondaparinux involves multiple steps that can exceed fifty reactions. Recent advancements have focused on more efficient methods, such as one-pot strategies that simplify the process while maintaining high yields. Two primary stages are involved:

  1. Synthesis of Protected Pentasaccharide: This initial stage involves creating a protected form of the pentasaccharide backbone.
  2. Conversion to Fondaparinux: The protected pentasaccharide undergoes further modifications, including sulfation and deprotection, to yield fondaparinux sodium.

Recent methods have reported yields of up to 82% for key intermediates, employing techniques such as selective hydrogenation and sulfation using reagents like sulfur trioxide-pyridine complexes .

Molecular Structure Analysis

Structure and Data

Fondaparinux sodium has a complex molecular structure characterized by multiple sulfate groups attached to a pentasaccharide backbone. The molecular formula is C_21H_30N_2O_9S_5Na, with a molecular weight of approximately 500 daltons. The structural configuration includes specific stereochemistry at various carbon centers, contributing to its biological activity.

The compound's structure can be represented as follows:

Fondaparinux Sodium [Na+](OCNS O O O)\text{Fondaparinux Sodium }[\text{Na}^+]\left(\text{O}\text{C}^*\ldots \text{NS O O O}\right)

where CC^* indicates chiral centers in the sugar moieties .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of fondaparinux involves several critical chemical reactions:

  • Glycosylation: Key to forming the pentasaccharide backbone, typically utilizing thioglycosides as building blocks.
  • Sulfation: Introduction of sulfate groups is essential for the anticoagulant activity; this is often achieved through controlled reactions with sulfur trioxide.
  • Deprotection: Following sulfation, protecting groups must be removed selectively to yield the final active compound.

Each step requires careful optimization to ensure high yields and purity, with recent protocols emphasizing one-pot methods to streamline the process .

Mechanism of Action

Process and Data

Fondaparinux exerts its anticoagulant effect by binding specifically to antithrombin III, enhancing its ability to inhibit Factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. The mechanism can be summarized as follows:

  1. Binding: Fondaparinux binds to antithrombin III.
  2. Activation: This binding induces a conformational change in antithrombin III.
  3. Inhibition: Activated antithrombin III effectively inhibits Factor Xa, preventing thrombus formation.

This targeted mechanism minimizes the risk of bleeding compared to traditional anticoagulants .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under recommended storage conditions but sensitive to moisture.

Chemical Properties

  • Molecular Weight: Approximately 500 daltons.
  • pH Stability: Maintains stability within physiological pH ranges.
  • Reactivity: Reacts with sulfating agents during synthesis; stable under standard laboratory conditions.

These properties are critical for ensuring effective delivery and activity in clinical applications .

Applications

Scientific Uses

Fondaparinux sodium is primarily used in clinical settings for:

  • Anticoagulation Therapy: Effective in preventing and treating venous thromboembolism.
  • Orthopedic Surgery Prophylaxis: Reduces the risk of postoperative thromboembolic events.
  • Clinical Research: Investigated for potential applications in various thrombotic conditions due to its targeted action on Factor Xa.

Its unique properties make it a valuable tool in both therapeutic and research contexts within hematology and cardiovascular medicine .

Synthetic Chemistry & Molecular Design

Pentasaccharide Synthesis Methodologies

Fondaparinux sodium (methyl O-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-β-D-glucopyranuronosyl-(1→4)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(1→4)-O-2-O-sulfo-α-L-idopyranuronosyl-(1→4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranoside decasodium salt) is a synthetically homogeneous pentasaccharide mimicking heparin's antithrombin III (AT-III) binding domain. Traditional synthesis involves >50 linear steps with an overall yield of ~0.1%, requiring precise stereocontrol for glycosidic linkages and sulfation patterns [4] [10]. Key challenges include:

  • Stereoselective Glycosylation: The α-linkage between D-glucosamine and L-iduronic acid residues is prone to β-contamination due to insufficient anomeric control. Neighboring group participation via C2 esters (e.g., benzoyl groups) enables 1,2-trans stereoselectivity but necessitates extensive protection/deprotection [3] [7].
  • Sulfation Timing: Late-stage sulfation risks side reactions, while early-stage sulfation complicates glycosylation. Modular approaches install N-sulfo groups early and O-sulfates post-glycosylation [3].

Modern optimizations reduce steps to ≤25 with yields up to 3.5%:

  • Building Blocks: Fully functionalized monosaccharides (e.g., thioglycoside donors) minimize post-coupling modifications. For example, crystalline intermediates enable purification without chromatography [3] [8].
  • Activators: Cost-effective promoters like N-iodosuccinimide/triflic acid (NIS/TfOH) or trimethylsilyl triflate (TMSOTf) achieve >95% α-selectivity for critical glucosaminyl-iduronate bonds [3] [5].

Table 1: Comparative Analysis of Fondaparinux Synthetic Methods

StrategyStepsOverall YieldKey Innovation
Linear (Historic)>500.1%Protection-intensive
Convergent [3+2]143.5%Crystallization purification
One-Pot Glycosylation221.8%Sequential couplings without isolation

Chemoenzymatic Approaches to Fondaparinux Assembly

Chemoenzymatic synthesis addresses chemical synthesis limitations by leveraging engineered enzymes for stereospecific glycosylation and sulfation:

  • Heparosan Synthase: Recombinant Pasteurella multocida heparosan synthase polymerizes UDP-N-acetylglucosamine and UDP-glucuronic acid into heparosan backbone [2].
  • Modification Enzymes: N-deacetylase/N-sulfotransferase (NDST), C5-epimerase (converting D-glucuronic to L-iduronic acid), and 2-O-, 3-O-, 6-O-sulfotransferases install site-specific sulfo groups. Engineered enzymes achieve >90% iduronic acid conversion and >85% 3-O-sulfation at the central glucosamine [2] [10].

Advantages include:

  • Reduced Steps: Enzymatic sulfation eliminates 8–10 chemical protection/deprotection steps.
  • Scalability: Immobilized enzymes enable continuous flow synthesis, improving volumetric yield 5-fold vs batch methods [2].Limitations persist in controlling polymer length, necessitating heparinase I depolymerization to isolate fondaparinux-equivalent fragments [2].

Scalable One-Pot Synthesis Optimization Strategies

One-pot glycosylation minimizes intermediate isolation, enhancing efficiency:

  • Preactivation Protocol: Donors (e.g., thioglycosides) are activated with p-toluenesulfenyl chloride (p-TolSCl) before acceptor addition, suppressing side reactions. This enables sequential [DE]-[GH]-[DEFGH] couplings in a single reactor, reducing purification to 3 stages [3] [7] [8].
  • Solvent Engineering: Mixtures of toluene/acetonitrile (4:1) optimize donor stability and anomeric selectivity, achieving 92% α-linkage for iduronate bonds [5].

Table 2: Scalability Metrics for Fondaparinux Processes

ParameterTraditional ProcessOptimized One-Pot
Total Steps50+22
Overall Yield0.1%1.8–3.5%
Largest Batch (Scale)Milligrams10 grams
Cost DriversChromatographyCrystallization

Scalability enhancements:

  • Crystallization: 7 intermediates crystallize directly from reaction mixtures, replacing silica gel chromatography [3] [8].
  • Continuous Flow: Microreactors with immobilized acid catalysts accelerate glycosylation (30 min vs 12 h batch) [8].

Structural Analogues and Homologation Studies

Structural modifications aim to improve fondaparinux's pharmacokinetics and potency:

  • Rrt1.17: Isolated from crude fondaparinux, this analogue features altered sulfation at the non-reducing end glucosamine. In vivo, it exhibits 1.8-fold higher anti-factor Xa activity and 30% longer half-life than fondaparinux due to enhanced AT-III affinity [1] [4].
  • Idraparinux: Replaces N-sulfo with O-sulfo groups and methylates all hydroxyls. Binds AT-III 30-fold tighter (KD = 0.2 nM vs 6 nM for fondaparinux) and has a 120-hour half-life, but clinical development halted due to bleeding risks [10].
  • O-Methylated Analogues: Compound 3 (from [10]) retains anti-factor Xa activity (IC50 = 8.2 nM vs fondaparinux's 10.1 nM) with reduced clearance. Strategic methylation at non-essential hydroxyls blocks metabolic sites while preserving key sulfates for AT-III binding.

Key Design Principles:

  • Essential Sulfates: 3-O-sulfo and N-sulfo groups at the central glucosamine are irreplaceable for AT-III activation [4] [10].
  • Hydrophobic Tuning: Methylation or acetylation of non-critical hydroxyls (e.g., C3 of terminal glucosamine) extends half-life by reducing renal clearance [10].
  • Chain Extension: Hexasaccharides (e.g., semuloparin) enable thrombin inhibition via ternary complex formation but introduce heterogeneity [2] [10].

Properties

Product Name

Fondaparinux (sodium)

IUPAC Name

decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

Molecular Formula

C31H43N3Na10O49S8

Molecular Weight

1728.1 g/mol

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-D

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.